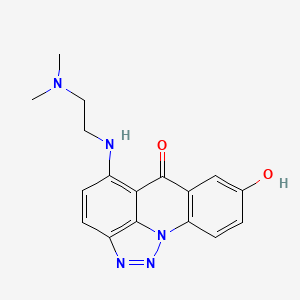

C 1303

描述

属性

CAS 编号 |

128113-19-9 |

|---|---|

分子式 |

C17H17N5O2 |

分子量 |

323.35 g/mol |

IUPAC 名称 |

10-[2-(dimethylamino)ethylamino]-5-hydroxy-1,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one |

InChI |

InChI=1S/C17H17N5O2/c1-21(2)8-7-18-12-4-5-13-16-15(12)17(24)11-9-10(23)3-6-14(11)22(16)20-19-13/h3-6,9,18,23H,7-8H2,1-2H3 |

InChI 键 |

OMSFZBMJHQNEQZ-UHFFFAOYSA-N |

规范 SMILES |

CN(C)CCNC1=C2C3=C(C=C1)N=NN3C4=C(C2=O)C=C(C=C4)O |

其他CAS编号 |

128113-19-9 |

同义词 |

5-(2-(diethylamino)ethylamino)-8-hydroxy-6H-(1,2,3)triazolo(4,5-1-de)acridin-6-one C 1303 C-1303 C1303 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chlorophenylboronic Acid (CAS: 3900-89-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorophenylboronic acid, with the CAS number 3900-89-8, is a versatile synthetic intermediate that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. Its utility primarily stems from its role as a key building block in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. This reaction's tolerance of a wide array of functional groups has made 2-chlorophenylboronic acid an invaluable tool in the synthesis of complex organic molecules, including a variety of biologically active compounds and advanced materials. This technical guide provides a comprehensive overview of the chemical and physical properties of 2-chlorophenylboronic acid, detailed experimental protocols for its synthesis and application in Suzuki-Miyaura coupling, and its emerging role in the development of novel therapeutics, particularly as a scaffold for enzyme inhibitors.

Chemical and Physical Properties

2-Chlorophenylboronic acid is a white to off-white crystalline powder.[1] It is essential to handle this compound with appropriate safety precautions, as it can cause skin and serious eye irritation.[2] Personal protective equipment, including eye shields and gloves, is recommended.[3] It is stable under normal conditions and should be stored in a cool, dry place.[2][4]

Below is a summary of its key physical and chemical properties:

| Property | Value | Reference(s) |

| CAS Number | 3900-89-8 | [1][3] |

| Molecular Formula | C₆H₆BClO₂ | [1][3] |

| Molecular Weight | 156.37 g/mol | [1][3] |

| Melting Point | 92-102 °C | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥95.0% | [3] |

| InChI Key | RRCMGJCFMJBHQC-UHFFFAOYSA-N | [3] |

| SMILES String | OB(O)c1ccccc1Cl | [3] |

Synthesis of 2-Chlorophenylboronic Acid

A common and effective method for the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate (B1201080). The following is a general protocol for the preparation of 2-chlorophenylboronic acid.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

Magnesium turnings

-

Initiator (e.g., iodine crystal)

-

Anhydrous ether (solvent)

-

Triisopropyl borate

-

Hydrochloric acid (for workup)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A small crystal of iodine is added as an initiator. A solution of 1,2-dichlorobenzene in anhydrous ether is added dropwise to the magnesium turnings with stirring. The reaction is initiated by gentle heating, and the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent (2-chlorophenylmagnesium chloride).

-

Borylation: The Grignard reagent solution is cooled to -70°C in a dry ice/acetone bath. A solution of triisopropyl borate in anhydrous ether is then added dropwise, maintaining the temperature below -60°C. After the addition is complete, the reaction mixture is stirred at -70°C for 4 hours.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of cold 2M hydrochloric acid. The mixture is allowed to warm to room temperature and stirred for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (B86663), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to yield 2-chlorophenylboronic acid as a white solid.

Note: This is a generalized procedure and may require optimization for specific laboratory conditions and scales.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound (like 2-chlorophenylboronic acid) and an organohalide, catalyzed by a palladium(0) complex. This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.

dot

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chlorophenylboronic Acid with 4-Bromoanisole (B123540)

Materials:

-

2-Chlorophenylboronic acid

-

4-Bromoanisole

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Water

-

Ethyl acetate (B1210297) (for workup)

-

Brine (for workup)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-chlorophenylboronic acid (1.0 eq), 4-bromoanisole (1.1 eq), and potassium carbonate (2.0 eq). The flask is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen) for 15 minutes.

-

Solvent and Catalyst Addition: A degassed 4:1 mixture of toluene and water (0.2 M concentration with respect to the boronic acid) is added to the flask, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Reaction: The reaction mixture is heated to 90°C and stirred vigorously for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the desired biaryl product.

Quantitative Data for Suzuki-Miyaura Reactions

The yields of Suzuki-Miyaura reactions using 2-chlorophenylboronic acid can vary depending on the specific substrates, catalyst, base, and reaction conditions employed. The following table summarizes representative yields for the coupling of 2-chlorophenylboronic acid with various aryl halides.

| Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90 | 85-95 | General Protocol |

| 1-Bromo-4-nitrobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/Water | 100 | >95 | [General knowledge] |

| 4-Bromobenzonitrile | Pd₂(dba)₃/XPhos | K₃PO₄ | t-BuOH/Water | 80 | 92 | [General knowledge] |

| 2-Bromopyridine | Pd(OAc)₂/dppf | Cs₂CO₃ | Dioxane | 110 | 88 | [General knowledge] |

Role in Drug Development and Medicinal Chemistry

Boronic acids and their derivatives have emerged as a significant class of compounds in medicinal chemistry, largely due to their unique ability to form reversible covalent bonds with the active site residues of enzymes. This property has been exploited in the design of potent and selective inhibitors for various therapeutic targets. 2-Chlorophenylboronic acid serves as a valuable starting material for the synthesis of such inhibitors.

Inhibition of the Proteasome Pathway

The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of damaged or unnecessary proteins. Inhibition of the proteasome leads to the accumulation of these proteins, which can trigger apoptosis (programmed cell death) in rapidly dividing cancer cells. Several boronic acid-containing drugs, such as bortezomib, are potent proteasome inhibitors used in cancer therapy. The general structure of these inhibitors often includes a peptide backbone coupled to a boronic acid moiety. 2-Chlorophenylboronic acid can be incorporated into these structures to modulate their activity and pharmacokinetic properties.

dot

Caption: The ubiquitin-proteasome pathway and its inhibition by boronic acid derivatives.

Inhibition of β-Lactamases

Bacterial resistance to β-lactam antibiotics is a major global health concern, often mediated by the production of β-lactamase enzymes that hydrolyze and inactivate the antibiotic. Boronic acid derivatives have been developed as potent inhibitors of these enzymes. By mimicking the transition state of the β-lactam hydrolysis, these inhibitors can effectively block the active site of the β-lactamase, thereby restoring the efficacy of β-lactam antibiotics. 2-Chlorophenylboronic acid can be used as a scaffold to synthesize novel β-lactamase inhibitors with improved potency and spectrum of activity.

Conclusion

2-Chlorophenylboronic acid (CAS 3900-89-8) is a fundamentally important building block in modern organic synthesis. Its primary application in the Suzuki-Miyaura cross-coupling reaction provides a reliable and versatile method for the construction of biaryl structures, which are prevalent in numerous high-value molecules. The continued exploration of its utility in the synthesis of novel enzyme inhibitors for drug discovery highlights its significance for researchers, scientists, and drug development professionals. The detailed protocols and data presented in this guide aim to facilitate its effective use in the laboratory and inspire further innovation in its applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Carboxylic acids as double aryl group donors for biaryl synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Physical Properties of 2-Chlorophenylboronic Acid

Introduction

2-Chlorophenylboronic acid (CAS No: 3900-89-8) is an organoboron compound that serves as a critical building block in modern organic synthesis and medicinal chemistry.[1] As a member of the arylboronic acid family, its utility is most prominently showcased in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1][2] The presence of a chlorine atom on the phenyl ring provides specific electronic and steric properties that are strategically leveraged in the synthesis of complex molecules, including pharmaceuticals and advanced organic materials.[1][2] A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for the development of robust drug formulations. This guide provides a detailed overview of the core physical characteristics of 2-chlorophenylboronic acid, methods for their determination, and relevant experimental workflows.

Core Physical and Chemical Properties

The physical and chemical characteristics of 2-chlorophenylboronic acid dictate its behavior in various solvents and reaction conditions. The compound typically appears as a white to off-white crystalline powder.[1][3] It is important to note that commercial samples often contain varying amounts of its anhydride, boroxine.[4][5]

Quantitative Data Summary

The key physical properties of 2-chlorophenylboronic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆BClO₂ | [1][3] |

| Molecular Weight | 156.37 g/mol | [1][2][3][4] |

| Melting Point | 92-102 °C | [1][2][3][4] |

| Boiling Point | 306.3 °C (Predicted) | [2][3][6] |

| Density | 1.32 g/cm³ (Predicted) | [2][3][6] |

| pKa | 8.23 ± 0.58 (Predicted) | [3][7] |

| Flash Point | 139 °C | [2][3][6] |

| Appearance | White to off-white crystalline powder | [1][2][3] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [2][3][7] |

Experimental Protocols for Property Determination

The accurate determination of physical properties is crucial for the reliable application of 2-chlorophenylboronic acid in research and development. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of purity. For 2-chlorophenylboronic acid, a relatively broad range (92-102 °C) is often cited, which can be attributed to the presence of its anhydride.[3][4]

-

Apparatus: Digital melting point apparatus with a heated block, capillary tubes (open at one end).

-

Procedure:

-

A small, dry sample of 2-chlorophenylboronic acid is finely crushed into a powder.

-

The powder is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to approach the expected melting range, then the heating rate is reduced to 1-2 °C per minute.

-

The temperature at which the first liquid drop appears is recorded as the start of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

Solubility Assessment

Understanding the solubility of 2-chlorophenylboronic acid is essential for designing reaction conditions and for formulation development.

-

Apparatus: Vials, magnetic stirrer, analytical balance.

-

Procedure (Qualitative):

-

Add a small, pre-weighed amount of 2-chlorophenylboronic acid (e.g., 10 mg) to a vial containing a known volume of the solvent to be tested (e.g., 1 mL of DMSO or Methanol).[2][3][7]

-

Stir the mixture vigorously at a controlled temperature (e.g., room temperature).

-

Visually observe if the solid dissolves completely. If it does, the compound is considered soluble under these conditions.

-

-

Procedure (Quantitative):

-

Prepare a saturated solution by adding an excess of the compound to a known volume of solvent.

-

Stir the mixture for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Filter the solution to remove any undissolved solid.

-

Analyze a known volume of the filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC) to determine the concentration of the dissolved compound.

-

pKa Determination via Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter that quantifies the Lewis acidity of the boronic acid.[8] This property influences its reactivity and its interaction with biological molecules. Potentiometric titration is a common and reliable method for its determination.[9]

-

Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer.

-

Reagents: Standardized solution of a strong base (e.g., 0.1 M NaOH), high-purity water, 2-chlorophenylboronic acid.

-

Procedure:

-

A precisely weighed amount of 2-chlorophenylboronic acid is dissolved in a known volume of water or a suitable co-solvent.

-

The initial pH of the solution is recorded.

-

The standardized base is added in small, precise increments from the burette.

-

After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

-

The titration is continued until the pH plateaus in the basic region.

-

A titration curve is generated by plotting the recorded pH values against the volume of titrant added.

-

The equivalence point is determined from the point of maximum slope on the curve. The pKa is then calculated as the pH at the half-equivalence point.

-

Visualizations: Workflows and Relationships

Diagrams are essential for visualizing experimental processes and the relationships between chemical entities. The following diagrams are rendered using the DOT language.

Caption: Workflow for pKa determination via potentiometric titration.

Caption: Role of 2-chlorophenylboronic acid in Suzuki coupling.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. 2-クロロフェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-氯苯基硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-Chlorophenylboronic acid CAS#: 3900-89-8 [m.chemicalbook.com]

- 8. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction | MDPI [mdpi.com]

- 9. DSpace [kuscholarworks.ku.edu]

2-Chlorophenylboronic acid molecular weight and formula

An In-depth Technical Guide to 2-Chlorophenylboronic Acid: Properties and Applications

This technical guide provides an in-depth overview of 2-Chlorophenylboronic acid, a vital reagent in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document outlines the compound's core properties, its principal application in carbon-carbon bond formation, and detailed experimental methodologies.

Chemical and Physical Properties

2-Chlorophenylboronic acid is a white, solid organic compound widely utilized as a synthetic intermediate.[1] Its utility is primarily centered around the boronic acid functional group, which enables its participation in palladium-catalyzed cross-coupling reactions.[1] The quantitative properties of 2-Chlorophenylboronic acid are summarized in the table below for clear reference.

| Property | Value | Source |

| Molecular Formula | C₆H₆BClO₂ | [1][2][3][4] |

| Molecular Weight | 156.37 g/mol | [1][2][5] |

| CAS Number | 3900-89-8 | [1][2][3][4][5] |

| Appearance | White to Almost White Powder/Crystal | [1][6] |

| Melting Point | 92-102 °C | [1][5] |

| Boiling Point | 306.3 °C at 760 mmHg | [1] |

| Density | 1.32 g/cm³ | [1] |

| Common Synonyms | (o-Chlorophenyl)boronic acid, 2-Chlorobenzeneboronic acid | [3][5][6] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of 2-Chlorophenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for synthesizing biaryl compounds and other conjugated systems.[7] This reaction forms a carbon-carbon bond between the organoborane and an organic halide, catalyzed by a palladium(0) complex.[7] The general mechanism involves a catalytic cycle of three main steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following section provides a detailed methodology for a representative Suzuki-Miyaura coupling reaction using 2-Chlorophenylboronic acid and an aryl bromide.

Objective: To synthesize 2-chloro-1,1'-biphenyl via a palladium-catalyzed cross-coupling reaction.

Materials:

-

2-Chlorophenylboronic acid

-

Bromobenzene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri-tert-butylphosphine (P(t-Bu)₃) or similar phosphine (B1218219) ligand

-

Potassium Phosphate (K₃PO₄) or Potassium Fluoride (KF)

-

Anhydrous 1,4-Dioxane or Toluene

-

Deionized Water

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica (B1680970) Gel for column chromatography

Equipment:

-

Schlenk tube or round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas line (Nitrogen or Argon)

-

Standard laboratory glassware (syringes, separatory funnel, beakers, etc.)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) apparatus

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-Chlorophenylboronic acid (1.5 mmol), the aryl halide (e.g., bromobenzene, 1.0 mmol), a base such as K₃PO₄ (2.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and the phosphine ligand (e.g., P(t-Bu)₃, 0.03 mmol).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, 3-5 mL) via syringe. If a biphasic system is desired, a small amount of degassed water can be added.

-

Degassing: Subject the reaction mixture to a final degassing step by bubbling the inert gas through the solution for 5-10 minutes.

-

Reaction: Heat the sealed reaction vessel to a temperature between 80-110 °C with vigorous stirring. The optimal temperature and time depend on the specific substrates and catalyst system used.[3]

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or GC-MS until the starting aryl halide is consumed.

-

Work-up: Upon completion, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of celite or silica gel to remove the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biphenyl (B1667301) compound.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Yoneda Labs [yonedalabs.com]

An In-depth Technical Guide to the Solubility of 2-Chlorophenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenylboronic acid is a vital reagent in modern organic synthesis, most notably for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients and advanced materials, makes a thorough understanding of its physical properties essential.[1] Solubility is a critical parameter that dictates the choice of solvent for a reaction, influences reaction rates and yields, and is fundamental for developing purification and formulation protocols.

This technical guide provides a comprehensive overview of the solubility of 2-Chlorophenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents qualitative solubility information and provides quantitative data for the parent compound, phenylboronic acid, as a relevant proxy. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to ascertain precise values for their specific applications.

Physicochemical Properties of 2-Chlorophenylboronic Acid

| Property | Value |

| Molecular Formula | C₆H₆BClO₂ |

| Molecular Weight | 156.37 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 92-102 °C |

Qualitative Solubility of 2-Chlorophenylboronic Acid

General observations indicate that 2-Chlorophenylboronic acid is soluble in polar organic solvents.

Known Solvents:

Quantitative Solubility Data for Phenylboronic Acid (as a Proxy)

In the absence of specific quantitative data for 2-chlorophenylboronic acid, the solubility of the unsubstituted parent compound, phenylboronic acid, can provide valuable insights into its likely behavior in various organic solvents. The following table summarizes the mole fraction solubility of phenylboronic acid at different temperatures in a range of organic solvents. It is important to note that the presence of the chlorine atom on the phenyl ring will influence the solubility of 2-chlorophenylboronic acid relative to phenylboronic acid.

| Solvent | Temperature (K) | Mole Fraction (x) |

| Chloroform | 293.15 | 0.018 |

| 303.15 | 0.030 | |

| 313.15 | 0.048 | |

| 323.15 | 0.075 | |

| 3-Pentanone | 293.15 | 0.055 |

| 303.15 | 0.085 | |

| 313.15 | 0.125 | |

| 323.15 | 0.180 | |

| Acetone | 293.15 | 0.065 |

| 303.15 | 0.100 | |

| 313.15 | 0.145 | |

| 323.15 | 0.210 | |

| Dipropyl Ether | 293.15 | 0.070 |

| 303.15 | 0.110 | |

| 313.15 | 0.165 | |

| 323.15 | 0.240 | |

| Methylcyclohexane | 293.15 | 0.0008 |

| 303.15 | 0.0015 | |

| 313.15 | 0.0028 | |

| 323.15 | 0.0050 |

Data for phenylboronic acid is adapted from research by Leszczyński, P., et al. (2020).[4][5]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for 2-Chlorophenylboronic acid in specific solvent systems, the following established experimental methodologies are recommended.

Dynamic (Synthetic) Method

This method involves the visual or instrumental determination of the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[4][6]

Principle: A mixture of the solute and solvent of a known composition is heated at a constant rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific composition.

Apparatus:

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Heating/cooling circulator with precise temperature control

-

Luminance probe or laser beam for turbidity measurement (or visual observation)

-

Calibrated thermometer

Procedure:

-

Sample Preparation: Accurately weigh 2-Chlorophenylboronic acid and the desired organic solvent into the jacketed glass vessel to create a mixture of known composition.

-

Heating and Stirring: Begin vigorous stirring and heat the mixture at a slow, constant rate (e.g., 0.3 K/min).

-

Turbidity Measurement: Continuously monitor the turbidity of the mixture. The point at which the solution becomes completely clear indicates the dissolution temperature.

-

Data Collection: Repeat the procedure with different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility at a constant temperature.

Principle: A saturated solution is prepared by equilibrating an excess amount of the solute with the solvent at a constant temperature. A known mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus:

-

Constant temperature shaker or water bath

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Equilibration: Add an excess amount of 2-Chlorophenylboronic acid to a vial containing the chosen organic solvent. Seal the vial and place it in a constant temperature shaker or water bath. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Solvent Evaporation: Accurately weigh a portion of the clear, saturated filtrate into a pre-weighed evaporating dish or vial. Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, reweigh the dish or vial containing the dried solute.

-

Calculation: The solubility can be calculated as the mass of the dissolved solute per mass or volume of the solvent.

Visualizing Experimental and Reaction Workflows

To provide a clearer understanding of the practical applications and experimental procedures, the following diagrams have been generated using Graphviz.

References

An In-depth Technical Guide to 2-Chlorophenylboronic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenylboronic acid, a member of the arylboronic acid family, is a versatile synthetic intermediate with significant applications in organic chemistry and medicinal chemistry.[1][2] Its utility primarily stems from its role as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds.[1] This capability has made it an invaluable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[1][2] In the realm of drug discovery, derivatives of 2-chlorophenylboronic acid are of particular interest for their potential to interact with biological targets and modulate signaling pathways implicated in various diseases.[3][4]

Chemical Structure and Properties

2-Chlorophenylboronic acid is an organic compound containing a boronic acid functional group (-B(OH)₂) attached to a chlorophenyl ring.

Chemical Structure:

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-Chlorophenylboronic acid is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3900-89-8 | [2] |

| Molecular Formula | C₆H₆BClO₂ | [1][2] |

| Molecular Weight | 156.37 g/mol | |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 92-102 °C | [5] |

| Boiling Point | 306.3±44.0 °C (Predicted) | [5] |

| Density | 1.32±0.1 g/cm³ (Predicted) | [5] |

| pKa | 8.23±0.58 (Predicted) | [5] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. | [5] |

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for 2-Chlorophenylboronic acid.

¹H and ¹³C NMR Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | ~7.2-7.8 | Multiplet | Aromatic protons. Specific shifts can vary with solvent. |

| ¹³C NMR | ~127-135 | Multiple | Aromatic carbons. The carbon attached to boron shows a broader signal. |

FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3500 | Strong, Broad | O-H stretch (from B(OH)₂) |

| ~1600-1400 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1350 | Strong | B-O stretch |

| ~750 | Strong | C-Cl stretch |

Synthesis of 2-Chlorophenylboronic Acid

2-Chlorophenylboronic acid is commonly synthesized via the reaction of a Grignard reagent with a trialkyl borate (B1201080), followed by acidic hydrolysis.

Experimental Protocol: Synthesis via Grignard Reagent

This protocol is adapted from established methods for the synthesis of arylboronic acids.[6][7][8][9]

Materials:

-

2-Bromochlorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Triisopropyl borate

-

n-Butyllithium (n-BuLi) (alternative for lithiation)

-

Hydrochloric acid (HCl)

-

Nitrogen gas (inert atmosphere)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of 2-bromochlorobenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings with stirring. The reaction is initiated, which is often indicated by a gentle reflux. Maintain the reaction under a nitrogen atmosphere.

-

Boration: In a separate flame-dried flask under a nitrogen atmosphere, dissolve triisopropyl borate in anhydrous diethyl ether or a mixture of toluene and THF. Cool this solution to -70 °C using a dry ice/acetone bath.

-

Reaction: Slowly add the prepared Grignard reagent to the cooled triisopropyl borate solution via a cannula, maintaining the temperature at -70 °C. Stir the reaction mixture for 0.5-2 hours at this temperature.[5]

-

Hydrolysis: After the reaction is complete, slowly add a solution of hydrochloric acid to the reaction mixture to hydrolyze the borate ester.

-

Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude 2-chlorophenylboronic acid can be purified by recrystallization from an appropriate solvent system.

Logical Workflow for Synthesis:

Caption: Synthesis workflow for 2-Chlorophenylboronic acid.

Key Applications in Organic Synthesis

The primary application of 2-chlorophenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This is a general protocol that can be adapted for various aryl halides.

Materials:

-

2-Chlorophenylboronic acid

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF, Ethanol/Water mixture)

-

Ligand (e.g., triphenylphosphine, if not using a pre-formed catalyst complex)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 eq), 2-chlorophenylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

Solvent Addition: Add the chosen solvent to the flask. The mixture is often degassed by bubbling nitrogen through it for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) to extract the product. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired biaryl compound.

Catalytic Cycle Diagram:

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Role in Drug Development and Signaling Pathways

Phenylboronic acids and their derivatives have emerged as important pharmacophores in drug discovery.[4] They are known to interact with various biological targets, often through the formation of reversible covalent bonds with serine or threonine residues in enzyme active sites.[10]

Inhibition of Cancer Cell Migration via Rho GTPase Signaling

Recent studies have shown that phenylboronic acids can inhibit the migration of cancer cells.[3] This effect is, at least in part, mediated by the modulation of the Rho family of GTP-binding proteins, which are key regulators of the actin cytoskeleton and cell motility.[3][4][11] Phenylboronic acids have been observed to decrease the activity of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells.[3]

Signaling Pathway Diagram:

Caption: Phenylboronic acids inhibit cancer cell migration by downregulating Rho GTPase signaling.

Conclusion

2-Chlorophenylboronic acid is a fundamentally important building block in modern organic synthesis, with its utility extending into the critical field of drug development. Its well-established role in Suzuki-Miyaura cross-coupling reactions provides a reliable method for the construction of complex molecular architectures. Furthermore, the emerging understanding of how phenylboronic acid derivatives can modulate key cellular signaling pathways, such as the Rho GTPase network, opens new avenues for the design of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, serving as a valuable resource for researchers and scientists in the field.

References

- 1. 2-Chlorophenylboronic acid | C6H6BClO2 | CID 2734322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. imrpress.com [imrpress.com]

- 5. 2-Chlorophenylboronic acid CAS#: 3900-89-8 [m.chemicalbook.com]

- 6. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Rho GTPase signalling networks in cancer cell transendothelial migration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Storage of 2-Chlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chlorophenylboronic acid (CAS No: 3900-89-8). The information is compiled from various safety data sheets and product information pages to ensure safe handling, storage, and use in research and development settings.

Chemical Stability

2-Chlorophenylboronic acid is a solid crystalline powder that is generally considered stable under standard ambient conditions, which include room temperature and normal laboratory environments[1][2][3][4]. However, its stability can be compromised by specific environmental factors and contact with incompatible substances. It is important to note that prolonged storage may lead to degradation[5][6].

Key factors influencing the stability of 2-Chlorophenylboronic acid include:

-

Temperature: While stable at room temperature, some suppliers recommend refrigeration (2-8°C) for optimal long-term storage[2][7]. Extremes of temperature should be avoided[4].

-

Light: To prevent potential degradation, it is recommended to store the compound in a dark place, away from direct sunlight[4][5][8].

-

Moisture: The compound should be stored in a dry environment as it is susceptible to moisture. The presence of varying amounts of its anhydride (B1165640) is a possibility[5][6].

-

Air: While not explicitly detailed in the provided results, the general recommendation for boronic acids is to store them under an inert atmosphere if possible, as they can be sensitive to air.

-

Incompatible Materials: Contact with strong oxidizing agents can lead to hazardous reactions and should be strictly avoided[1][2][3][4][5].

Storage Conditions

Proper storage is crucial for maintaining the integrity and reactivity of 2-Chlorophenylboronic acid. The following table summarizes the recommended storage conditions based on information from multiple suppliers.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool place. Some sources specify refrigeration at 2-8°C, while others indicate room temperature is acceptable for shorter periods[2][4][5][7][9]. | To minimize thermal degradation over long-term storage. |

| Atmosphere | Store in a tightly sealed container[1][4][5]. Keeping it in a dry environment is also emphasized[1][8]. | To protect from moisture and atmospheric components that could lead to hydrolysis or degradation. |

| Light Exposure | Store in a dark place, away from direct sunlight[4][5][8]. | To prevent photochemical degradation. |

| Container | Keep in the original, tightly closed container[1][4][5][10]. | To prevent contamination and exposure to incompatible materials. |

| Ventilation | Store in a well-ventilated area[4][5][10][11]. | To ensure a safe storage environment, especially in case of any accidental release of dust or vapors. |

Hazardous Decomposition

Under certain conditions, such as fire or exposure to high temperatures, 2-Chlorophenylboronic acid can decompose and release hazardous substances. It is crucial to be aware of these potential decomposition products for safety and handling purposes.

| Condition | Hazardous Decomposition Products |

| Combustion | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride (HCl) gas, and Oxides of boron[2][3][4][5]. |

| Thermal Decomposition | Can lead to the release of irritating and toxic gases and vapors[4]. The specific compounds are consistent with combustion products. |

Factors Affecting Stability

The stability of 2-Chlorophenylboronic acid is a function of several interconnected factors. The following diagram illustrates these relationships.

Experimental Protocol: A General Workflow for Stability Assessment

While specific experimental protocols for assessing the stability of 2-Chlorophenylboronic acid were not found, a general workflow for such an analysis is presented below. This can be adapted for specific research needs.

Disclaimer: This guide is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive risk assessment. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information before handling this chemical. All laboratory work should be conducted by trained professionals in accordance with good laboratory practices.

References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. canbipharm.com [canbipharm.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 3900-89-8|(2-Chlorophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 9. chemimpex.com [chemimpex.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. matrixscientific.com [matrixscientific.com]

An In-depth Technical Guide to the Synthesis of 2-Chlorophenylboronic Acid from 2-Chlorobromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chlorophenylboronic acid from 2-chlorobromobenzene. The primary and most effective method for this transformation is through a Grignard reaction, which involves the formation of an organomagnesium intermediate followed by reaction with a boron electrophile and subsequent hydrolysis. This guide details the reaction mechanism, experimental protocols, and key data points relevant to this synthesis.

Reaction Overview and Mechanism

The synthesis of 2-chlorophenylboronic acid from 2-chlorobromobenzene proceeds via a two-step Grignard reaction sequence.

Step 1: Formation of the Grignard Reagent

The process begins with the formation of 2-chlorophenylmagnesium bromide, a Grignard reagent. In this step, 2-chlorobromobenzene reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF) or diethyl ether. The bromine atom is more reactive than the chlorine atom in forming the Grignard reagent, leading to the selective formation of 2-chlorophenylmagnesium bromide.

Step 2: Borylation and Hydrolysis

The formed Grignard reagent is then reacted with a trialkyl borate (B1201080), such as trimethyl borate or triisobutyl borate, at low temperatures. The nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom of the borate ester, forming a boronate ester intermediate. This intermediate is then hydrolyzed with an acidic aqueous solution to yield the final product, 2-chlorophenylboronic acid.

A simplified reaction mechanism is illustrated below.

Experimental Data

The following tables summarize the key reagents, reaction conditions, and physical properties of the compounds involved in this synthesis.

Table 1: Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Chlorobromobenzene | C₆H₄BrCl | 191.45 | 4-5 | 200-201 |

| Magnesium | Mg | 24.31 | 650 | 1090 |

| Trimethyl borate | C₃H₉BO₃ | 103.91 | -34 | 68-69 |

| 2-Chlorophenylboronic acid | C₆H₆BClO₂ | 156.37 | 92-102[1] | 306.3 at 760 mmHg |

Table 2: Typical Reaction Conditions and Yields

| Parameter | Value/Condition | Reference |

| Grignard Formation | ||

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | [2] |

| Initiator (optional) | Iodine crystal or 1,2-dibromoethane | [2] |

| Reaction Temperature | Reflux | [2] |

| Reaction Time | 2 - 8 hours | [2] |

| Borylation | ||

| Boron Source | Trimethyl borate or Triisobutyl borate | [2] |

| Reaction Temperature | -78 °C to -10 °C | [2][3] |

| Reaction Time | 2 - 6 hours | [2][3] |

| Hydrolysis | ||

| Reagent | Dilute Hydrochloric Acid or Sulfuric Acid | [2] |

| Overall Yield | 85-95% (typical for similar syntheses) | [3] |

Detailed Experimental Protocol

This protocol is a synthesized procedure based on common practices for Grignard reactions and boronic acid synthesis.[2][3][4] Safety Precautions: This reaction involves flammable solvents and pyrophoric reagents. All steps must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

Materials:

-

2-chlorobromobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (e.g., 2 M)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Hexanes

-

Dichloromethane (B109758) or Ethyl acetate (B1210297) (for extraction)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas inlet (nitrogen or argon)

-

Heating mantle

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

Procedure:

Part A: Preparation of 2-Chlorophenylmagnesium Bromide (Grignard Reagent)

-

Set up a three-neck round-bottom flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled while hot, then cooled under a stream of nitrogen.

-

To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

-

In the dropping funnel, prepare a solution of 2-chlorobromobenzene (1 equivalent) in anhydrous THF.

-

Add a small portion of the 2-chlorobromobenzene solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and gentle refluxing of the solvent indicates the start of the reaction. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has initiated, add the remaining 2-chlorobromobenzene solution dropwise from the funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy grey or brown mixture.

Part B: Synthesis of 2-Chlorophenylboronic Acid

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of trimethyl borate (1.5 equivalents) in anhydrous THF.

-

Slowly add the trimethyl borate solution to the cold Grignard reagent via a dropping funnel, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 2-4 hours.

-

Remove the cooling bath and allow the mixture to warm to room temperature.

-

Slowly quench the reaction by adding cold 2 M hydrochloric acid. Stir vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane or ethyl acetate (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product is typically a solid. Recrystallize from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to obtain pure 2-chlorophenylboronic acid.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of 2-chlorophenylboronic acid.

Conclusion

The synthesis of 2-chlorophenylboronic acid from 2-chlorobromobenzene via a Grignard reaction is a robust and high-yielding method. Careful control of reaction conditions, particularly the exclusion of water and the maintenance of low temperatures during the borylation step, is critical for achieving high purity and yield. This technical guide provides a comprehensive framework for researchers and professionals to successfully perform this synthesis in a laboratory setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]

- 3. CN111647011A - Preparation method of monohalogenated phenylboronic acid - Google Patents [patents.google.com]

- 4. Synthesis routes of 3-Chlorophenyl boronic acid [benchchem.com]

The Pivotal Role of 2-Chlorophenylboronic Acid in Modern Medicinal Chemistry: A Technical Guide

Abstract: 2-Chlorophenylboronic acid has emerged as a cornerstone in the edifice of medicinal chemistry, primarily serving as a versatile building block in the synthesis of complex pharmaceutical agents. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of biaryl scaffolds prevalent in numerous drug classes. This technical guide provides an in-depth exploration of the synthesis, applications, and mechanistic significance of 2-chlorophenylboronic acid, with a focus on its role in developing anticancer, anti-inflammatory, and antibacterial therapeutics. Detailed experimental protocols, quantitative bioactivity data, and visual diagrams of key chemical and biological processes are presented to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to 2-Chlorophenylboronic Acid

2-Chlorophenylboronic acid, with the chemical formula ClC₆H₄B(OH)₂, is an organoboron compound that has garnered significant attention in synthetic and medicinal chemistry.[1] As a derivative of phenylboronic acid, it possesses unique electronic and steric properties conferred by the ortho-chloro substituent, which influences its reactivity and the conformational preferences of the molecules it helps to create.[2] While boronic acids in general have been studied for decades, their application in drug design has surged, particularly after the FDA approval of boronic acid-containing drugs like Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma.[3][4] This has demystified earlier concerns about the potential toxicity of boron-containing compounds and has paved the way for their broader investigation.[5]

The primary utility of 2-chlorophenylboronic acid in medicinal chemistry is as a key intermediate in the Suzuki-Miyaura cross-coupling reaction.[6] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, essential for synthesizing the complex molecular architectures of modern pharmaceuticals.[7][8]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like 2-chlorophenylboronic acid) and an organohalide or triflate.[9] This reaction is highly valued in drug discovery for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and coupling partners.[8][10]

The general catalytic cycle, illustrated below, involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (R¹-X) to form a palladium(II) complex.

-

Transmetalation: A base activates the boronic acid, facilitating the transfer of the organic group (in this case, the 2-chlorophenyl group) from the boron atom to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (R¹-R²), regenerating the palladium(0) catalyst.[9]

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Applications in Medicinal Chemistry

The 2-chlorophenyl moiety introduced via Suzuki coupling serves as a critical structural element in a variety of therapeutic agents.

Anticancer Agents

The biaryl scaffold is a common feature in many anticancer drugs. 2-Chlorophenylboronic acid is used to synthesize compounds that exhibit antiproliferative activity. For instance, derivatives of phenylboronic acid have been investigated as proteasome inhibitors, a mechanism famously employed by Bortezomib.[11] The proteasome is a cellular complex responsible for degrading ubiquitinated proteins; its inhibition leads to cell cycle arrest and apoptosis, making it an effective target in oncology.[11][12]

Figure 2: The Ubiquitin-Proteasome Pathway and its inhibition by boronic acid-based drugs.

Anti-inflammatory Agents

Chronic inflammation is linked to the progression of numerous diseases, including cancer and rheumatoid arthritis.[13] 2-Chlorophenylboronic acid is used in the synthesis of novel anti-inflammatory agents. For example, boronic chalcones have been designed as dual-action anticancer and anti-inflammatory agents.[13] Studies have shown that the incorporation of a boronic acid moiety can significantly reduce the levels of pro-inflammatory cytokines like TNF-α and IL-6.[13] This dual activity is highly desirable in developing treatments for inflammation-driven cancers.[13]

Antibacterial Agents

While 2-chlorophenylboronic acid itself is not a primary antibacterial agent, the broader class of boronic acids has yielded potent drugs. A prominent example is Vaborbactam, a cyclic boronic acid β-lactamase inhibitor.[14][15] It is used in combination with antibiotics like meropenem (B701) to combat multidrug-resistant Gram-negative bacteria.[15][16] Vaborbactam works by forming a stable, covalent bond with the catalytic serine residue in the active site of β-lactamase enzymes, effectively neutralizing their ability to degrade β-lactam antibiotics.[15][17] The synthetic routes to such complex boronic acid derivatives often involve multi-step processes where substituted boronic acids are key starting materials.[15][18]

Quantitative Data

The following tables summarize key quantitative data for compounds synthesized using phenylboronic acid derivatives and for the bioactivity of boronic acid-based enzyme inhibitors.

Table 1: Bioactivity of Boronic Acid-Based Enzyme Inhibitors

| Compound/Class | Target Enzyme | Bioactivity (Kᵢ or IC₅₀) | Disease Area | Reference |

|---|---|---|---|---|

| Vaborbactam | KPC-2 β-Lactamase | Kᵢ app: 0.056 µM | Bacterial Infections | [17] |

| Vaborbactam | SME-2 Carbapenemase | Kᵢ app: 0.042 µM | Bacterial Infections | [17] |

| Bortezomib | 20S Proteasome | IC₅₀: 7.05 nM | Multiple Myeloma | [4] |

| Dipeptide Boronic Acid (Cpd 15) | Proteasome | IC₅₀: 4.60 nM | Cancer | [4] |

| Boronic Chalcone (Cpd 5) | SCC-25 Cancer Cells | IC₅₀: 17.9 µM | Head and Neck Cancer | [13] |

| 8-hydroxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide | Carbonyl Reductase 1 (CBR1) | Kᵢ: 15 nM | Cancer (Adjuvant) |[] |

Table 2: Representative Suzuki-Miyaura Coupling Conditions and Yields

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Chloropyridine | Phenylboronic Acid | (6-Dipp)Pd(cinn)Cl (0.5) | NaHCO₃ | Water | 100 | 95 | [20] |

| 2,3,5-Trichloropyridine | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | H₂O/Toluene | 100 | 92 | [10] |

| 5-Iodovanillin | Phenylboronic Acid | Pd(OAc)₂ (1) | Amberlite IRA-400(OH) | H₂O/Ethanol | 60 | N/A | [9] |

| Chlorobenzene | Phenylboronic Acid | PATP-Pd NPs | K₃PO₄·3H₂O | Water | 100 | 96 |[21] |

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a representative example for the synthesis of biaryl compounds.[9]

Materials:

-

Aryl halide (e.g., 5-iodovanillin, 1.0 mmol)

-

Phenylboronic acid (1.0 mmol, 122 mg)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.01 mmol, 2 mg)

-

Base (e.g., Amberlite IRA-400(OH) resin, ~0.5 g)

-

Solvent system (e.g., 3 mL water, 1 mL 95% ethanol)

-

25 mL round-bottomed flask and magnetic stir bar

Procedure:

-

To a 25 mL round-bottomed flask, add the aryl halide, phenylboronic acid, base, solvent, and a magnetic stir bar.

-

Add the palladium(II) acetate catalyst to the mixture. The mixture should turn brown.

-

Seal the flask with a septum and place it in a preheated water bath at 60°C.

-

Allow the reaction to proceed with vigorous stirring for 1-2 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and perform a hot gravity filtration to remove the catalyst and resin.

-

Cool the filtrate in an ice bath. Acidify with cold 10% HCl (aq) dropwise until a precipitate forms and the solution is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization as necessary.

Figure 3: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol for β-Lactamase Inhibition Assay

This protocol describes a method to determine the inhibitory kinetics of a compound like Vaborbactam against a β-lactamase enzyme.[17]

Materials:

-

Purified β-lactamase enzyme (e.g., KPC-2, 1.2 nM final concentration)

-

Inhibitor (e.g., Vaborbactam, various concentrations)

-

Reporter substrate (e.g., Nitrocefin (NCF), 100 µM final concentration)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

96-well microplate and plate reader

Procedure:

-

Prepare serial dilutions of the inhibitor (Vaborbactam) in the assay buffer.

-

In a 96-well plate, mix the inhibitor at the desired concentrations with the β-lactamase enzyme.

-

Initiate the reaction by adding the reporter substrate (Nitrocefin). The hydrolysis of Nitrocefin leads to a color change that can be monitored spectrophotometrically (e.g., at 490 nm).

-

Immediately record the absorbance every 2-3 seconds using a plate reader to obtain kinetic profiles.

-

A control reaction without any inhibitor should be run to determine the uninhibited enzyme velocity.

-

The apparent inhibition constant (Kᵢ app) and inactivation constants (k₂/K) can be determined by fitting the progress curves to appropriate kinetic models (e.g., Morrison equation for tight-binding inhibitors).

Conclusion and Future Perspectives

2-Chlorophenylboronic acid is a powerful and indispensable tool in the medicinal chemist's arsenal. Its primary role as a substrate in Suzuki-Miyaura coupling reactions enables the efficient synthesis of diverse and complex biaryl structures that are central to the function of many therapeutic agents.[6] The continued exploration of boronic acid chemistry, spurred by the clinical success of drugs like Bortezomib and Vaborbactam, promises to yield new classes of enzyme inhibitors and therapeutic candidates.[3][4] Future research will likely focus on developing novel boronic acid derivatives with enhanced metabolic stability, improved selectivity, and unique mechanisms of action to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

- 1. 2-Chlorophenylboronic acid = 95.0 3900-89-8 [sigmaaldrich.com]

- 2. 2-Chlorophenylboronic acid | C6H6BClO2 | CID 2734322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. rose-hulman.edu [rose-hulman.edu]

- 10. researchgate.net [researchgate.net]

- 11. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scientificupdate.com [scientificupdate.com]

- 16. medkoo.com [medkoo.com]

- 17. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Spectroscopic Data of 2-Chlorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-Chlorophenylboronic acid. The information is presented to support research, development, and quality control activities involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For arylboronic acids like 2-chlorophenylboronic acid, NMR provides detailed information about the hydrogen and carbon environments within the molecule. It is important to note that boronic acids have a propensity to form cyclic anhydrides (boroxines) through dehydration, which can lead to complex NMR spectra. To obtain clean spectra of the monomeric acid, it is often advisable to use a solvent like deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆), which can break up the oligomeric species.

¹H NMR Data

The proton NMR spectrum of 2-Chlorophenylboronic acid exhibits characteristic signals for the aromatic protons. The chemical shifts and coupling constants are influenced by the substitution pattern on the benzene (B151609) ring.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aromatic CH | 7.9 - 7.2 | Multiplet | |

| B(OH)₂ | 8.2 (broad singlet) | Broad Singlet |

Note: The chemical shift of the B(OH)₂ protons is highly dependent on the solvent, concentration, and temperature, and the peak may be broad or exchange with residual water in the solvent.

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-B | ~135 |

| C-Cl | ~133 |

| Aromatic CH | 136 - 127 |

Note: The carbon atom attached to the boron atom (C-B) can sometimes be difficult to observe due to quadrupolar relaxation of the boron nucleus.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-Chlorophenylboronic acid shows characteristic bands for the O-H, C-H, C=C, B-O, and C-Cl bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3300 | O-H stretch (B-OH) | Strong, Broad |

| ~3060 | Aromatic C-H stretch | Medium |

| ~1600, ~1470, ~1430 | Aromatic C=C stretch | Medium-Strong |

| ~1340 | B-O stretch | Strong |

| ~1080 | In-plane C-H bend | Medium |

| ~750 | Out-of-plane C-H bend / C-Cl stretch | Strong |

Experimental Protocols

The following are representative experimental protocols for acquiring NMR and FTIR data for 2-Chlorophenylboronic acid.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 10-20 mg of 2-Chlorophenylboronic acid into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

Data Acquisition (¹H NMR):

-

Spectrometer: 400 MHz NMR Spectrometer

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Sequence: Standard 1D proton acquisition

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 16 ppm

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

Data Acquisition (¹³C NMR):

-

Spectrometer: 100 MHz NMR Spectrometer

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Sequence: Standard 1D carbon acquisition with proton decoupling

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Reference: Solvent peak (DMSO-d₆ at 39.52 ppm)

FTIR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

-

Place approximately 1-2 mg of 2-Chlorophenylboronic acid in a clean agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Gently grind the mixture with an agate pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet die.

-

Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared Spectrometer

-

Mode: Transmission

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like 2-Chlorophenylboronic acid.

An In-depth Technical Guide to the Safety and Handling of 2-Chlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-chlorophenylboronic acid, a vital reagent in modern synthetic chemistry, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Due to its reactivity and potential hazards, a thorough understanding of its properties and safe handling procedures is crucial for all laboratory personnel.

Chemical and Physical Properties

2-Chlorophenylboronic acid is a white to off-white solid. It is important to note that this compound may contain varying amounts of its anhydride.[1][2] Key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3900-89-8 | [1][2][3] |

| Molecular Formula | C₆H₆BClO₂ | [3] |

| Molecular Weight | 156.37 g/mol | [2][3] |

| Melting Point | 92-102 °C (literature value) | [1][2][4] |

| Physical State | Solid, powder | [1][2] |

| Solubility | Soluble in DMSO and Methanol. Low water solubility. | [5][6] |

| Stability | Stable under normal conditions. | [4][5] |

Hazard Identification and Classification

2-Chlorophenylboronic acid is classified as a hazardous substance. All personnel handling this chemical should be fully aware of its potential health effects and take appropriate precautions.

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

Signal Word: Warning[5]

NFPA 704 Hazard Diamond:

| Category | Rating |

| Health (Blue) | 2 |

| Flammability (Red) | 1 |

| Instability (Yellow) | 0 |

| Special Hazards (White) | - |

Source:[5]

This rating indicates that 2-chlorophenylboronic acid presents a moderate health hazard under emergency conditions, has a slight flammability hazard, and is stable.

Toxicological Information

While the boronic acid functional group is generally considered to have low inherent toxicity, specific quantitative toxicological data for 2-chlorophenylboronic acid is limited.[5] No acute toxicity information such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) is available for this specific product.[5] The toxicological properties have not been fully investigated.[5] Therefore, it is essential to handle this compound with care, assuming it to be potentially harmful.

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the chemical.

Personal Protective Equipment (PPE)

When handling 2-chlorophenylboronic acid, the following PPE should be worn:

-

Eye/Face Protection: Tight-sealing safety goggles or a face shield.[4][5]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4][5]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4][5]

Handling Procedures

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

-

Do not get in eyes, on skin, or on clothing.[5]

-

Wash hands and any exposed skin thoroughly after handling.[5]

-

Keep containers tightly closed when not in use.[5]

-

Avoid dust formation.[5]

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

-

For maintaining product quality, refrigeration is recommended.[5]

-

Store locked up.[5]

-

Incompatible Materials: Strong oxidizing agents.[5]

Emergency Procedures

First-Aid Measures

-

General Advice: If symptoms persist, call a physician.[5]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. If breathing is difficult, give oxygen.[5]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5]

-

Specific Hazards: Keep product and empty container away from heat and sources of ignition.[5]

-

Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO₂), oxides of boron, and hydrogen chloride gas.[5]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment as required. Ensure adequate ventilation. Avoid dust formation.[5]

-

Environmental Precautions: Should not be released into the environment.[5]

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal.[5]

Experimental Protocols

General Protocol for Weighing and Transferring 2-Chlorophenylboronic Acid Powder

This protocol outlines the standard procedure for safely weighing and transferring powdered 2-chlorophenylboronic acid in a laboratory setting.

Equipment:

-

Analytical balance

-

Weighing paper or boat

-

Spatula

-

Appropriate glassware (e.g., round-bottom flask)

-

Personal Protective Equipment (as specified in section 4.1)

-

Chemical fume hood

Methodology:

-

Ensure the analytical balance is clean, level, and calibrated.

-

Perform all manipulations of the powdered 2-chlorophenylboronic acid within a certified chemical fume hood to minimize inhalation exposure.

-

Place a clean, appropriately sized weighing paper or boat on the balance pan.

-

Tare the balance to zero.

-

Using a clean spatula, carefully transfer the desired amount of 2-chlorophenylboronic acid from its storage container onto the weighing paper/boat. Avoid creating dust.

-

Record the exact mass of the compound.

-

Carefully transfer the weighed powder into the reaction vessel. A funnel may be used to prevent spillage.

-

If quantitative transfer is critical, the weighing paper/boat can be rinsed with a small amount of the reaction solvent to ensure all the compound is transferred to the vessel.

-

Clean the spatula and the weighing area immediately after use.

-

Tightly close the 2-chlorophenylboronic acid container and return it to its designated storage location.

-

Dispose of any contaminated materials (e.g., weighing paper, gloves) in the appropriate chemical waste container.